molecular formula C10H13NO B13423203 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine CAS No. 454483-94-4

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine

Cat. No.: B13423203
CAS No.: 454483-94-4
M. Wt: 163.22 g/mol
InChI Key: GDRWGOBKFDGTJB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is characterized by the presence of a benzofuran ring fused with an ethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted phenols with ethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWGOBKFDGTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342046
Record name 2,3-Dihydro-5-benzofuranethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454483-94-4
Record name 2,3-Dihydro-5-benzofuranethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454483-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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